2-(2-Methyloxolan-2-yl)piperidine;hydrochloride
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Overview
Description
2-(2-Methyloxolan-2-yl)piperidine;hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is widely used in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyloxolan-2-yl)piperidine;hydrochloride typically involves the reaction of piperidine with 2-methyloxolane under specific conditions . The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt of the compound . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield . The compound is typically produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyloxolan-2-yl)piperidine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols . Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(2-Methyloxolan-2-yl)piperidine;hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties and as a precursor for drug development . In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2-Methyloxolan-2-yl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
2-(2-Methyloxolan-2-yl)piperidine;hydrochloride can be compared with other piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones . These compounds share a similar core structure but differ in their substituents and functional groups . The uniqueness of this compound lies in its specific substituent, the 2-methyloxolane group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- Substituted piperidines
- Spiropiperidines
- Piperidinones
Properties
IUPAC Name |
2-(2-methyloxolan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(6-4-8-12-10)9-5-2-3-7-11-9;/h9,11H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHUOSVYSLYBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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